molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No.: B1584783
CAS No.: 24589-77-3
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been reported that this compound can cause dna damage , suggesting that it may interact with DNA or associated proteins.

Mode of Action

Studies have shown that it can cause dna damage . This suggests that the compound may interact with DNA or associated proteins, leading to changes in the structure or function of these molecules .

Biochemical Pathways

Given its potential to cause dna damage , it can be inferred that it may affect pathways related to DNA repair and cell cycle regulation.

Result of Action

It has been reported to cause dna damage

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzoic acid hydrochloride can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The synthesis involves the following steps :

    Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using tin(II) chloride dihydrate in hydrochloric acid to yield 4-hydrazinobenzoic acid.

    Hydrochloride Formation: Finally, the 4-hydrazinobenzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzoic acids, hydrazine derivatives, and various substituted aromatic compounds .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazinobenzoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various industrial and research applications .

Properties

IUPAC Name

4-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQMKQBCHYRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

619-67-0 (Parent)
Record name 4-Carboxyphenylhydrazinium chloride
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DSSTOX Substance ID

DTXSID8020709
Record name 4-Hydrazinobenzoic acid hydrochloride
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24589-77-3
Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 24589-77-3
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Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Record name 4-hydrazinobenzoic acid monohydrochloride
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Hydrazinobenzoic acid hydrochloride in the synthesis of AZD8329?

A1: this compound serves as a crucial building block in the synthesis of AZD8329. It reacts with an enamine intermediate (compound 6 in the research paper) to form the final pyrazole ring structure of AZD8329 []. This reaction is part of a two-step telescopic process that enables efficient and scalable manufacturing of AZD8329.

Q2: Is there any structural information available about this compound?

A2: Yes, a study investigated the crystal structure of this compound []. While the molecular formula and weight aren't explicitly stated in the provided abstract, this type of analysis provides valuable insights into the spatial arrangement of atoms within the molecule and its interactions with surrounding molecules. This information can be helpful in understanding its reactivity and potential applications.

Q3: The synthesis of AZD8329 mentions a "greener" approach. How does the use of this compound contribute to this?

A3: While the specific contribution of this compound towards the "greener" synthesis isn't detailed in the abstract, its use in a telescopic synthesis [] inherently reduces solvent and energy consumption. Telescopic synthesis combines multiple steps without isolating intermediates, minimizing waste generation and improving overall efficiency, contributing to a greener process.

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